

analytical methods for quantifying 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-(3-pyrazolyl)-6-methyl
pyrimidine

CAS No.: 166197-06-4

Cat. No.: B068739

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Application Note: Quantitative Analysis and Quality Control of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine

Introduction & Scope

This technical guide details the analytical protocols for the quantification and purity profiling of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine (CAS: 166197-06-4). This compound serves as a critical scaffold in the synthesis of bioactive kinase inhibitors (e.g., JAK, VEGFR inhibitors).

Compound Identification:

- IUPAC Name: 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine
- Molecular Formula: C₈H₇ClN₄
- Molecular Weight: 194.62 g/mol
- Key Chemical Features:
 - Electrophilic Center: The C4-Chloro position is highly reactive toward nucleophiles (susceptible to hydrolysis).

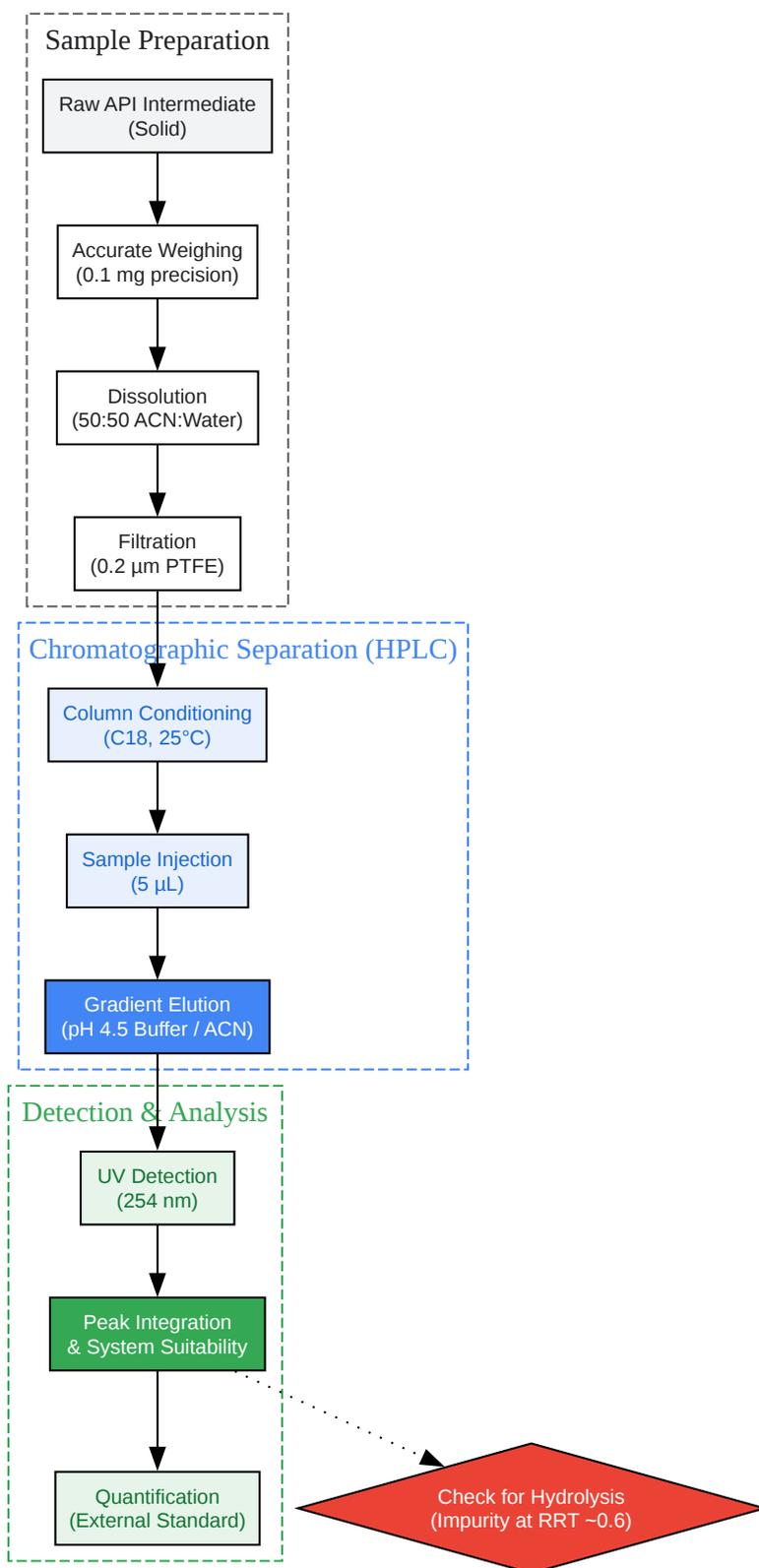
- Amphoteric Nature: The pyrazole ring (pKa ~2.5 for protonation, ~14 for deprotonation) and pyrimidine nitrogens require careful pH control during analysis to prevent peak tailing.

Critical Quality Attributes (CQAs):

- Assay (Purity): >98.0% by HPLC area normalization.
- Impurity Profile: Identification of the hydrolytic degradant (4-Hydroxy analog) and regioisomers.
- Moisture Content: Hygroscopicity can affect weight-based assay calculations.

Analytical Workflow Visualization

The following diagram outlines the logical flow for the quality control of this intermediate, from sampling to data reporting.



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Caption: Figure 1. End-to-end analytical workflow for 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine, highlighting the critical check for hydrolytic impurities.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Primary method for assay and purity determination. Rationale: A Reverse-Phase (RP) method is selected. The mobile phase pH is buffered to 4.5 using ammonium acetate.

- Why pH 4.5? At pH < 2, the pyrazole and pyrimidine rings are fully protonated, reducing retention and potentially causing repulsion from the stationary phase. At neutral pH, the chloropyrimidine is more susceptible to hydrolysis. pH 4.5 offers a balance of chemical stability and chromatographic peak shape.

Chromatographic Conditions

| Parameter | Specification |
|----------------|---|
| Instrument | HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with DAD/VWD |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent |
| Column Temp. | 30°C \pm 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol. | 5.0 μ L |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | 20 minutes |

Mobile Phase Setup

- Mobile Phase A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|------------|------------------|------------------|-------------------|
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Return to Initial |
| 20.00 | 90 | 10 | Re-equilibration |

Standard & Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).

- Stock Standard Solution (1.0 mg/mL):
 - Weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask.
 - Add 10 mL of Acetonitrile first to ensure dissolution (the chloro-compound is more soluble in organic).
 - Sonicate for 5 minutes.
 - Dilute to volume with Water. Mix well.
- Working Standard (0.1 mg/mL):
 - Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.
 - Dilute to volume with Diluent.
- Sample Solution:
 - Prepare in duplicate using the same procedure as the Stock Standard.

Method 2: LC-MS Identification (Trace Analysis)

Objective: Confirmation of molecular weight and identification of unknown impurities (e.g., hydrolysis products).

Protocol:

- System: UPLC coupled to Q-TOF or Triple Quadrupole MS.
- Ionization: Electrospray Ionization (ESI), Positive Mode (+).
- Rationale: The basic nitrogens on the pyrazole and pyrimidine rings protonate easily ().
- Mobile Phase: Use 0.1% Formic Acid instead of Ammonium Acetate for better ionization efficiency.

Expected Mass Transitions:

- Target Analyte: MW 194.6. Expected
and
(due to
isotope pattern ~3:1 ratio).
- Hydrolysis Impurity (4-Hydroxy): Cl replaced by OH. MW = 176.2. Expected
. Loss of Chlorine isotope pattern.^[1]

Results Interpretation & Troubleshooting

System Suitability Criteria

Before releasing data, ensure the system passes the following checks (inject Working Standard 5 times):

| Parameter | Acceptance Criteria | Logic |
|------------------------|---------------------|--|
| Retention Time (RT) | 8.0 ± 0.5 min | Consistent chromatography. |
| Tailing Factor () | 0.8 – 1.5 | Pyrazoles can tail due to silanol interactions; pH control mitigates this. |
| Theoretical Plates () | > 5,000 | Ensures column efficiency. |
| RSD (Area) | ≤ 2.0% | Verifies injection precision. |

Impurity Profiling (The "Hydrolysis Trap")

The most common analytical error with chloropyrimidines is in-situ hydrolysis.

- Symptom: A peak appears at RRT ~0.6 (more polar) that grows over time in the autosampler.
- Cause: The 4-Chloro group reacts with water in the diluent.
- Solution:
 - Keep autosampler temperature at 4°C.
 - Increase the organic ratio in the diluent (e.g., 80% ACN) if solubility permits, to reduce water activity.
 - Analyze samples immediately after preparation.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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